molecular formula C17H22FN3O4 B6336019 N-[3-(3-氟-4-吗啉-4-基苯基)-2-氧代-恶唑烷-(5S)-基甲基]-丙酰胺 CAS No. 216869-17-9

N-[3-(3-氟-4-吗啉-4-基苯基)-2-氧代-恶唑烷-(5S)-基甲基]-丙酰胺

货号 B6336019
CAS 编号: 216869-17-9
分子量: 351.4 g/mol
InChI 键: SXHUEBUADRLXNC-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Treatment of Gram-Positive Infections

Linezolid is effective against a range of gram-positive bacteria, including Streptococcus pneumoniae , Staphylococcus aureus (including methicillin-resistant strains or MRSA), and Enterococcus faecium (including vancomycin-resistant strains or VRE) . It’s used for skin infections, pneumonia, and other infections where these bacteria are the causative agents.

Multi-Drug Resistant Tuberculosis

Linezolid has been studied for its efficacy in treating multi-drug resistant tuberculosis (MDR-TB). It inhibits the growth of Mycobacterium tuberculosis and can be used as part of combination therapy for TB cases that do not respond to first-line treatments .

Diabetic Foot Infections

Patients with diabetes are prone to foot infections due to poor circulation and neuropathy. Linezolid, with its excellent penetration into skin and soft tissues, is used to treat these infections, often caused by MRSA or other gram-positive bacteria .

Central Nervous System Infections

Due to its ability to cross the blood-brain barrier, Linezolid is researched for treating central nervous system infections like meningitis and brain abscesses caused by gram-positive bacteria .

Pediatric Infections

Linezolid is also used in pediatric care for the treatment of complicated skin and soft tissue infections, especially those caused by MRSA. Its oral availability makes it convenient for outpatient treatment in children .

Prosthetic Device-Related Infections

Linezolid’s biofilm penetration capabilities make it a candidate for treating infections related to prosthetic devices such as joints and heart valves, which are often caused by staphylococci or enterococci .

未来方向

属性

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O4/c1-2-16(22)19-10-13-11-21(17(23)25-13)12-3-4-15(14(18)9-12)20-5-7-24-8-6-20/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,19,22)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHUEBUADRLXNC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。